2-{[(Pentan-3-yl)amino]methyl}phenol
Description
2-{[(Pentan-3-yl)amino]methyl}phenol is a phenolic compound characterized by a hydroxyphenyl group substituted at the ortho position with a pentan-3-ylamino-methyl moiety. Its structure combines a phenol ring with a branched alkylamine chain, enabling hydrogen bonding via the hydroxyl (-OH) and secondary amine (-NH-) groups.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(pentan-3-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-3-11(4-2)13-9-10-7-5-6-8-12(10)14/h5-8,11,13-14H,3-4,9H2,1-2H3 |
InChI Key |
HEWRCKRYYMLUSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pentan-3-yl)amino]methyl}phenol typically involves the reaction of a phenolic compound with an amine. One common method is the reaction of 2-hydroxybenzaldehyde with pentan-3-ylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Pentan-3-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-{[(Pentan-3-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Pentan-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. The amino group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent type , chain length , and functional group interactions . Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Hydrogen Bonding: The target compound’s phenol and secondary amine groups enable strong hydrogen-bonding networks, akin to polyamine-substituted phenols (e.g., C₁₃H₂₄N₄O in ). However, its shorter alkyl chain reduces steric hindrance compared to bulkier analogs like 3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol . In contrast, salvianolic acid B (C₃₆H₃₀O₁₆) relies on multiple hydroxyl and carboxylic groups for hydrogen bonding, enhancing its antioxidant efficacy but limiting membrane permeability .
- Amine Substitution: Secondary amines (as in the target compound) exhibit weaker basicity than tertiary amines (e.g., dimethylamino derivatives in ), affecting protonation states under physiological conditions.
Physicochemical Properties
- Solubility: The pentan-3-yl chain in the target compound balances hydrophilicity (from -NH-) and lipophilicity, contrasting with highly polar polyhydroxylated phenols (e.g., salvianolic acid B) or nonpolar ether derivatives (e.g., 4-(ethoxymethyl)phenol) .
- Thermal Stability: Branched alkyl chains (e.g., pentan-3-yl) enhance thermal stability compared to linear analogs (e.g., 2-methyl-3-pentanol in ), likely due to reduced molecular flexibility.
Biological Activity
2-{[(Pentan-3-yl)amino]methyl}phenol, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This compound features a pentan-3-yl amino group attached to a phenolic structure, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The molecular formula for this compound is , with a molecular weight of approximately 195.29 g/mol. The presence of the phenolic hydroxyl group and the alkyl amine side chain contributes to its reactivity and potential biological effects.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with proteins, influencing enzyme activity and receptor interactions.
- Hydrophobic Interactions : The pentan-3-yl chain enhances hydrophobic interactions, potentially increasing membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of phenolic compounds often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.
| Compound | Target Organism | Activity (MIC, µg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| This compound | S. aureus | TBD |
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have been promising. Analogous phenolic compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound could be further explored for its therapeutic potential against tumors.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | TBD | |
| A549 (Lung Cancer) | TBD |
Case Studies
Toxicological Profile
The safety profile of this compound remains under-researched. However, the toxicological data from structurally similar compounds indicate a need for thorough evaluation of genotoxicity and long-term exposure effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
